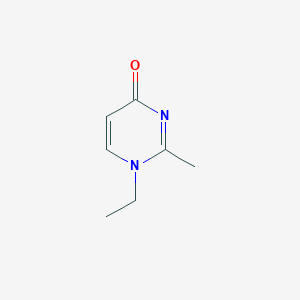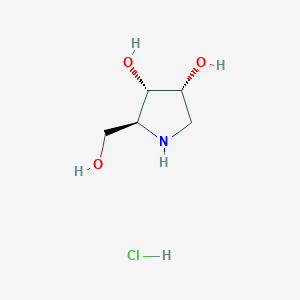
1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C7H10N2O. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one can be synthesized through several methods. One common approach involves the cyclization of ethyl acetoacetate with formamide under acidic conditions. Another method includes the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of 1-ethyl-2-methylpyrimidin-4-one often involves large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques plays a crucial role in the overall yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced pyrimidine compounds.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of 1-ethyl-2-methylpyrimidin-4-one can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Methylpyrimidin-4-one: Similar in structure but lacks the ethyl group at position 1.
1-Ethyl-4-methylpyrimidin-2-one: Similar but with different substitution positions.
1,3-Dimethylpyrimidin-4-one: Contains two methyl groups instead of an ethyl and a methyl group.
Uniqueness: 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-ethyl-2-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-5-4-7(10)8-6(9)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMTKXEKKNLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24903-73-9 |
Source


|
| Record name | 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2423320.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-9-methyl-9H-purin-6-amine](/img/structure/B2423321.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2423326.png)
![3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2423328.png)

![2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B2423330.png)





![4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine](/img/structure/B2423342.png)
